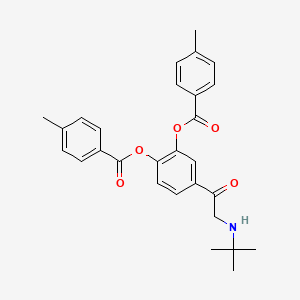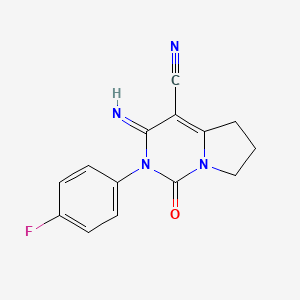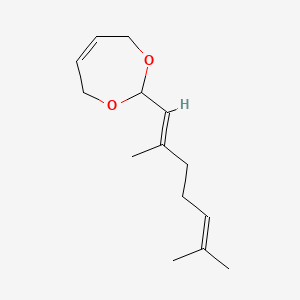
2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by its dioxepin ring and the presence of a dimethyl-heptadienyl side chain, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin typically involves the reaction of citral with ethylene glycol under acidic conditions to form the intermediate 2-(2,6-dimethyl-1,5-heptadienyl)-1,3-dioxolane. This intermediate is then subjected to further reactions to form the desired dioxepin compound. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.
化学反应分析
Types of Reactions
2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, modifying the compound’s structure.
Substitution: Substitution reactions can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential use in pest control and as a growth regulator in insects.
Medicine: Research explores its potential therapeutic effects and mechanisms of action in various biological systems.
Industry: The compound is utilized in the production of fragrances, taste enhancers, and as an insecticide.
作用机制
The mechanism of action of 2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin involves its interaction with specific molecular targets and pathways. For instance, it may act as an ecdysteroid agonist, affecting the growth and development of insects by interfering with hormone signaling pathways . The compound’s structure allows it to bind to receptors and modulate biological processes, leading to its observed effects.
相似化合物的比较
Similar Compounds
1-Benzyl-5-(E)-2,6-dimethyl-1,5-heptadienyl imidazole (KK-42): This compound shares a similar side chain but has an imidazole ring instead of a dioxepin ring.
2-(2,6-Dimethyl-1,5-heptadienyl)-1,3-dioxolane: This compound has a dioxolane ring instead of a dioxepin ring.
Uniqueness
2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin is unique due to its dioxepin ring, which imparts distinct chemical properties and reactivity compared to similar compounds. Its specific structure allows for unique interactions with biological targets, making it valuable for various applications in research and industry.
属性
CAS 编号 |
94231-45-5 |
|---|---|
分子式 |
C14H22O2 |
分子量 |
222.32 g/mol |
IUPAC 名称 |
2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C14H22O2/c1-12(2)7-6-8-13(3)11-14-15-9-4-5-10-16-14/h4-5,7,11,14H,6,8-10H2,1-3H3/b13-11+ |
InChI 键 |
BNAWNFPQBMZJHA-ACCUITESSA-N |
手性 SMILES |
CC(=CCC/C(=C/C1OCC=CCO1)/C)C |
规范 SMILES |
CC(=CCCC(=CC1OCC=CCO1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


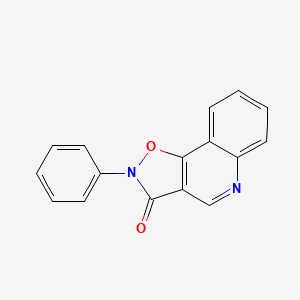
![N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]](/img/structure/B12688917.png)
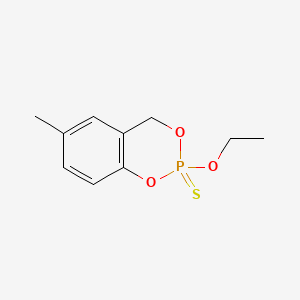
![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.09,14.024,29.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),9,11,13,16,21,24,26,28,30(34),31-hexadecaene-15,23-dione](/img/structure/B12688932.png)
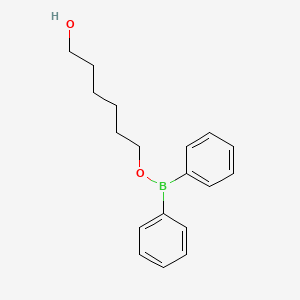

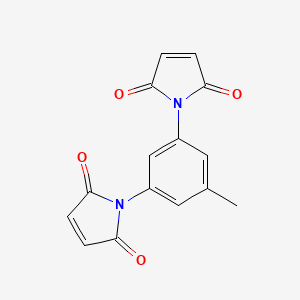

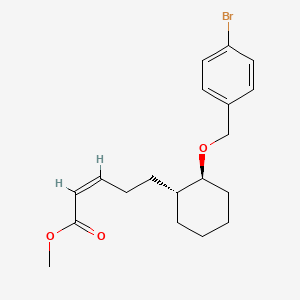
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12688965.png)

